Hexakis(dibromomethyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
117965-58-9 |
|---|---|
Molecular Formula |
C12H6Br12 |
Molecular Weight |
1109.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(dibromomethyl)benzene |
InChI |
InChI=1S/C12H6Br12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h7-12H |
InChI Key |
QFLPJHDIPWOPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br)C(Br)Br |
Origin of Product |
United States |
Contextual Significance of Benzene Derivatives in Contemporary Organic Chemistry
The benzene (B151609) ring is a foundational structural motif in organic chemistry, serving as the core for a vast array of synthetic molecules. The ability to substitute the hydrogen atoms on the ring with various functional groups allows for the precise tuning of electronic, physical, and biological properties. Fully substituted, or hexasubstituted, benzene derivatives are of particular interest as they provide a rigid, planar scaffold for creating complex three-dimensional structures.
These frameworks are pivotal in the development of advanced materials and supramolecular systems. nii.ac.jprsc.org For example, tripodal and hexapodal benzene derivatives are extensively used as building blocks for molecular containers, artificial receptors for host-guest complexation, and self-assembling supramolecular polymers. nii.ac.jpresearchgate.net The introduction of specific side-chains can lead to molecules with tailored properties, such as enhanced solubility, unique catalytic activity, or specific recognition capabilities for ions and neutral molecules. rsc.orgresearchgate.net The strategic synthesis of these highly functionalized benzene platforms is therefore a cornerstone of modern materials science and molecular engineering.
Academic Importance of Hexakis Dibromomethyl Benzene As a Central Synthetic Building Block
Hexakis(dibromomethyl)benzene stands out as a key precursor for generating highly strained and novel polycyclic aromatic systems. The presence of two bromine atoms on each of the six benzylic carbons provides multiple reactive sites for intramolecular cyclization and coupling reactions. Its utility as a specialized building block is demonstrated in several key transformations that lead to compounds of significant academic interest.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₆Br₁₂ | researchgate.net |
| CAS Number | 117965-58-9 | |
| Structure | A central benzene (B151609) ring with a -CHBr₂ group attached to each carbon atom. | researchgate.netresearchgate.net |
One of the primary applications of this compound is in the synthesis of cyclobutarenes, which are benzene rings fused to one or more cyclobutane (B1203170) rings. These molecules possess significant ring strain and are precursors to anti-aromatic cyclobutadienoid systems. rsc.org Research has shown that the debromination of this compound using sodium iodide in dimethylformamide (DMF) is a method to induce these cyclization reactions. rsc.org
A more recent and notable application involves its use in nickel-mediated coupling reactions to create exceptionally strained cage-like molecules. researchgate.netresearchgate.netresearchgate.net This reaction provides access to complex structures that are targets of significant theoretical and practical interest. researchgate.netresearchgate.net
| Reactants | Reagents & Conditions | Products | Yields | Source |
|---|---|---|---|---|
| This compound | [(Bu₃P)₂-Ni(COD)] (COD = 1,5-cyclooctadiene), DMF | Hexabromotricyclobutabenzene, Hexabromohexaradialene | 24% (Hexabromotricyclobutabenzene), 16% (Hexabromohexaradialene) | researchgate.netresearchgate.net |
| 65-70°C |
This transformation underscores the importance of this compound as a starting material for constructing molecules with unique geometries and electronic properties.
Research Landscape and Emerging Trajectories Pertaining to Hexakis Dibromomethyl Benzene
Historical Development of this compound Preparation Techniques
The foundational work for synthesizing hexasubstituted benzene derivatives of this type is linked to the preparation of its precursor, hexakis(bromomethyl)benzene (B1581562). Early synthetic chemistry laid the groundwork for the multi-step processes that are still referenced in modern procedures. A notable historical method for creating the core structure involves the bromination of more accessible precursors. For instance, procedures reported in the literature, such as those by Backer and later by MacNicol and Wilson, established reliable methods for synthesizing hexakis(bromomethyl)benzene. mdpi.comrsc.org These early methods often relied on direct bromination using elemental bromine, which, while effective, required careful control of reaction conditions. The synthesis of hexakis(bromomethyl)benzene was a crucial step, as this compound serves as the direct antecedent for a vast number of "hexa-host" molecules used in supramolecular chemistry. gla.ac.uk The subsequent conversion to this compound would have historically followed the principles of radical halogenation, a known transformation at the time, though specific high-yield syntheses for the fully substituted dibromo-compound were not commonplace.
Contemporary Synthetic Routes to this compound
Modern organic synthesis has sought to refine the preparation of this compound, focusing on improving yields, purity, and the ease of execution. These contemporary routes generally build upon the classic strategy of benzylic bromination.
A significant advancement in the synthesis of the precursor, hexakis(bromomethyl)benzene, involves a two-step approach starting from the readily available 1,3,5-trimethylbenzene (mesitylene). This method, described as a facile synthesis, involves the exhaustive bromomethylation of mesitylene (B46885) to yield 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, which is then subjected to further bromination to functionalize the remaining methyl groups. mdpi.comthieme-connect.comresearchgate.netepa.gov This route is notable for its high purity and excellent yields. thieme-connect.com
Another common and more direct approach is the exhaustive bromination of hexamethylbenzene (B147005). This is typically achieved through radical bromination using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. vaia.comvaia.comwikipedia.org While conceptually straightforward, forcing conditions are required to replace all twelve benzylic hydrogens, which can lead to a mixture of partially brominated products. vaia.comvaia.com
More specialized techniques have also been explored. For example, an electrochemical method has been successfully used to prepare bis(dibromomethyl) arenes. cecri.res.in This process involves a two-phase electrolysis and demonstrates a modern alternative to traditional chemical reagents, though its application to the exhaustive bromination of all six methyl groups of hexamethylbenzene is not widely documented. cecri.res.in
The development of scalable syntheses is crucial for the broader application of this compound in materials science and supramolecular chemistry. The high yields reported for the synthesis of the precursor, hexakis(bromomethyl)benzene, suggest good potential for scalability. For example, the bromination of hexamethylbenzene with elemental bromine in 1,2-dibromoethane (B42909) has been reported to produce hexakis(bromomethyl)benzene in an 88% yield. rsc.org Similarly, the two-step process starting from mesitylene provides the intermediate 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene in 97% yield, and the subsequent bromination step proceeds with an 80% yield. mdpi.com The high efficiency of these key steps makes them amenable to large-scale production.
Mechanistic Elucidation of this compound Formation
The formation of this compound via the bromination of hexamethylbenzene is a classic example of a free-radical chain reaction. This mechanism, often referred to as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is employed, proceeds through three key stages: wikipedia.org
Initiation: The reaction begins with the homolytic cleavage of the bromine source (e.g., Br₂ or NBS) to generate a small number of bromine radicals (Br•). This step is typically induced by heat or UV light and is often facilitated by a radical initiator. wikipedia.org
Propagation: This is a two-step cycle that forms the majority of the product.
A bromine radical abstracts a hydrogen atom from one of the methyl groups attached to the benzene ring. This forms a resonance-stabilized benzyl (B1604629) radical and a molecule of hydrogen bromide (HBr).
The resulting benzyl radical then reacts with another molecule of the bromine source (Br₂ or NBS) to yield the bromomethylated product and a new bromine radical. This new radical can then continue the chain reaction.
Termination: The reaction concludes when two radicals combine, terminating the chain. This can happen through the combination of two bromine radicals, two benzyl radicals, or a benzyl and a bromine radical.
To achieve the exhaustive substitution required for this compound, this propagation cycle must be repeated twelve times on the same molecule. The stability of the benzylic radical intermediate is a key factor that favors substitution at the methyl groups rather than on the aromatic ring itself.
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency of synthesizing the core hexasubstituted framework can be compared by examining the primary routes to the key precursor, hexakis(bromomethyl)benzene. The two main strategies are a one-step bromination of hexamethylbenzene and a two-step sequence starting from mesitylene.
| Starting Material | Reagents & Conditions | Intermediate | Intermediate Yield | Final Product | Overall Yield | Reference |
| Mesitylene | 1. (CH₂O)n, HBr/CH₃COOH, ZnBr₂, 95°C | 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 97% | Hexakis(bromomethyl)benzene | ~78% | mdpi.com |
| 2. Br₂, 1,2-dibromoethane, reflux | ||||||
| Hexamethylbenzene | Br₂, 1,2-dibromoethane, reflux, 30h | N/A | N/A | Hexakis(bromomethyl)benzene | 88% | rsc.org |
Nucleophilic Substitution Reactions of this compound
The dibromomethyl groups attached to the benzene ring are primary sites for nucleophilic attack, allowing for the displacement of bromide ions. This reactivity has been exploited to introduce a variety of functional groups, leading to the synthesis of important molecular building blocks.
Synthesis of Hexakis(aminomethyl)benzene and Derivatives
A key application of this compound is in the synthesis of hexakis(aminomethyl)benzene, a precursor for various hexa-substituted functional molecules. researchgate.netnii.ac.jp A notable method for this transformation is the Gabriel synthesis. researchgate.netnii.ac.jpepa.govsci-hub.se
In this process, hexakis(bromomethyl)benzene, which can be derived from this compound, undergoes nucleophilic substitution with potassium phthalimide (B116566) to yield hexakis(phthalimidemethyl)benzene in excellent yields. researchgate.netnii.ac.jpepa.gov Subsequent hydrazinolysis of the phthalimide groups cleaves the imide, affording a mixture of hexakis(aminomethyl)benzene and 2,3-dihydrophthalazine-1,4-dione. researchgate.netnii.ac.jpepa.gov The desired pure hexakis(aminomethyl)benzene can then be isolated as its hexahydrochloride salt by treatment with hydrochloric acid. researchgate.netnii.ac.jpepa.gov
The resulting hexakis(aminomethyl)benzene hexahydrochloride is a versatile intermediate for further derivatization. For instance, it can be reacted with acid chlorides in the presence of a base like triethylamine (B128534) to produce various hexakis-amides. nii.ac.jp Similarly, treatment with tosyl chloride yields the corresponding hexakis-tosylamide. researchgate.net These derivatives exhibit interesting properties; for example, alkyl-substituted hexakis-amides show high solubility in non-polar organic solvents. researchgate.netnii.ac.jp
| Reactant | Reagent | Product | Yield | Reference |
| Hexakis(bromomethyl)benzene | Potassium phthalimide | Hexakis(phthalimidemethyl)benzene | Excellent | researchgate.netnii.ac.jp |
| Hexakis(phthalimidemethyl)benzene | Hydrazine | Hexakis(aminomethyl)benzene | High | researchgate.netepa.gov |
| Hexakis(aminomethyl)benzene hexahydrochloride | Acid Chlorides | Hexakis-amides | 75-80% | nii.ac.jp |
| Hexakis(aminomethyl)benzene hexahydrochloride | Tosyl Chloride | Hexakis-tosylamide | Good | researchgate.net |
Preparation of Hexakis(alkylthio/selenomethyl)benzenes
This compound is also a key starting material for the synthesis of hexakis(alkylthio/selenomethyl)benzenes. These compounds are prepared through the reaction of hexakis(bromomethyl)benzene with alkylthio (RS⁻) or alkylseleno (RSe⁻) anions. researchgate.net This nucleophilic substitution reaction provides an efficient route to a variety of sterically encumbered poly-alkylthio/seleno benzenes in high purity and good yields. researchgate.net
The synthesis involves the in-situ generation of the nucleophilic anions, which then displace the bromide ions from the benzylic positions of the starting material. A range of alkyl groups (R) can be incorporated, including n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl, tert-butyl, n-pentyl, isopentyl, and 2-methyl-1-butyl. researchgate.net These reactions have been successfully applied to produce a novel class of selenium-bearing hexa-host molecules. researchgate.net However, attempts to prepare the analogous tellurium compounds (RTeCH₂)₆C₆ under similar conditions have proven to be difficult. researchgate.net
| Starting Material | Nucleophile | Product Class | Alkyl Groups (R) | Reference |
| Hexakis(bromomethyl)benzene | Alkylthio anions (RS⁻) | Hexakis(alkylthio)benzenes | nPr, iPr, nBu, iBu, sBu, tBu, nPent, iPent, 2-Methyl-1-butyl | researchgate.net |
| Hexakis(bromomethyl)benzene | Alkylseleno anions (RSe⁻) | Hexakis(alkylselenomethyl)benzenes | nPr, iPr, nBu, iBu, sBu, tBu, nPent, iPent, 2-Methyl-1-butyl | researchgate.net |
Investigation of Other Halogen Displacement Reactions
Beyond reactions with nitrogen and chalcogen nucleophiles, the bromine atoms of hexakis(bromomethyl)benzene can be displaced by other nucleophiles. A notable example is the reaction with potassium acetate (B1210297) in acetic anhydride, which yields hexakis(acetoxymethyl)benzene. mdpi.com This reaction proceeds under reflux conditions and provides the acetate-substituted product in good yield after purification. mdpi.com This transformation further demonstrates the utility of hexakis(bromomethyl)benzene as a platform for creating a wide array of hexasubstituted benzene derivatives through halogen displacement. mdpi.com
Halogen displacement reactions are fundamental in organic chemistry, where a more reactive halogen can displace a less reactive one from a compound. savemyexams.comsavemyexams.com In the context of this compound, the bromine atoms act as leaving groups in nucleophilic substitution reactions. google.com
| Reactant | Reagent | Product | Yield | Reference |
| Hexakis(bromomethyl)benzene | Potassium acetate | Hexakis(acetoxymethyl)benzene | 72% | mdpi.com |
Cyclization and Ring-Forming Reactions of this compound
The proximate dibromomethyl groups on the benzene ring enable intramolecular cyclization reactions, leading to the formation of novel and highly strained polycyclic aromatic systems.
Formation of Hexabromotricyclobutabenzene and Hexabromohexaradialene
A significant transformation of this compound is its conversion into hexabromotricyclobutabenzene and hexabromo niscpr.res.inradialene. researchgate.net This reaction is achieved through a nickel-mediated one-pot synthesis. researchgate.net
The reaction of this compound with a nickel(0) complex, specifically [(Bu₃P)₂Ni(COD)] (where COD is 1,5-cyclooctadiene), in dimethylformamide (DMF) at 65-70°C results in a mixture of the two title compounds. researchgate.net These products can be separated by column chromatography, yielding hexabromotricyclobutabenzene and hexabromo niscpr.res.inradialene. researchgate.net The formation of these compounds involves intramolecular C-C bond formation, leading to the construction of the strained four-membered rings of the tricyclobutabenzene (B13750653) or the exocyclic double bonds of the radialene.
| Reactant | Reagent | Products | Yields | Reference |
| This compound | [(Bu₃P)₂Ni(COD)] in DMF | Hexabromotricyclobutabenzene | 24% | researchgate.net |
| Hexabromo niscpr.res.inradialene | 16% | researchgate.net |
Transition Metal-Mediated Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions are powerful tools for the construction of cyclic molecules. researchgate.netnih.govnih.gov While direct cycloaddition reactions involving the double bonds of the aromatic core of this compound itself are not the primary focus, the derivatives of this compound can be utilized in such transformations. For instance, the synthesis of 1,2,3,4,5,6-hexakis(α-methylene)benzenedodecacarbonyltriiron has been achieved by reacting 1,2,3,4,5,6-hexakis(bromomethyl)benzene with disodium (B8443419) tetracarbonylferrate. niscpr.res.in This complex features exocyclic methylene (B1212753) groups that can potentially participate in cycloaddition reactions.
Furthermore, transition metals like cobalt are known to catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene rings. nih.gov While not a direct reaction of this compound, this highlights the broader context of using transition metals to construct highly substituted aromatic systems, for which this compound is a key functionalizable platform. The development of catalytic methodologies for forming C-C bonds to generate cyclic systems is a significant area of synthetic organic chemistry, with [2+2+2] cycloadditions being a prominent example due to their efficiency and atom economy. researchgate.net
Electrophilic Aromatic Substitution and Radical Reactions of this compound
The reactivity of the aromatic core of this compound towards electrophilic attack is severely diminished. The six bulky dibromomethyl groups create a sterically crowded environment around the benzene ring, effectively shielding it from the approach of electrophiles. libretexts.org Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not observed for this compound. byjus.com The high degree of substitution deactivates the ring towards further substitution.
Radical reactions, particularly at the benzylic positions, are a more plausible transformation pathway. The C-H bonds of the dibromomethyl groups are benzylic and thus are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org Radical bromination of less substituted alkylbenzenes, such as hexamethylbenzene, using reagents like N-bromosuccinimide (NBS), readily proceeds to form monobrominated and dibrominated products. vaia.com
However, in the case of this compound, the steric congestion created by the adjacent bulky groups significantly hinders the approach of radicals to the benzylic hydrogens. pearson.comlibretexts.org While benzylic radicals are inherently stable, their formation and subsequent reactions are subject to considerable steric inhibition in such a crowded molecule.
Advanced Catalytic Transformations of this compound Frameworks
The primary reactive sites of this compound are the twelve bromine atoms located on the benzylic carbons. These sites are susceptible to nucleophilic substitution and reductive coupling reactions, which can lead to the formation of novel polycyclic and cage-like structures.
A notable transformation of this compound involves its reaction with sodium iodide in dimethylformamide (DMF). This reaction does not lead to a simple substitution but instead initiates a cascade of debromination and intramolecular cyclization, yielding complex polycyclic aromatic hydrocarbons. The reaction of 1,2-bis(dibromomethyl)benzene (B1266051) with sodium iodide is known to produce 1,2-dibromo-1,2-dihydrobenzocyclobutene through the intramolecular cyclization of an intermediate quinodimethane. rsc.org In a similar vein, the debromination of tetrakis- and hexakis(dibromomethyl) carbocycles with sodium iodide can produce bromodicyclobutarenes and/or quinodimethanes. rsc.org
One specific documented reaction of this compound is its treatment with sodium sulfide, which results in the formation of benzo[1,2-c:3,4-c':5,6-c"]trithiophene in high yield. rsc.org This transformation highlights the utility of this compound as a precursor for the synthesis of unique heterocyclic aromatic compounds.
Furthermore, the related compound, hexakis(bromomethyl)benzene, serves as a versatile precursor in organometallic chemistry. It reacts with disodium tetracarbonylferrate and sodium tetracarbonylcobaltate to form organometallic complexes. niscpr.res.in Similar catalytic transformations could potentially be applied to this compound to access novel organometallic frameworks, although such reactions have not been explicitly reported. The development of catalytic methods for the functionalization of C-H bonds, particularly using transition metal catalysts, has become a significant area of research. nih.govrsc.org While direct C-H functionalization of the aromatic core of this compound is unlikely due to steric hindrance, catalytic cross-coupling reactions involving the C-Br bonds represent a promising avenue for constructing more complex molecular architectures. researchgate.net
The table below summarizes the known and potential transformations of this compound.
| Reagent/Condition | Product(s) | Reaction Type | Reference |
| Sodium Iodide in DMF | Bromodicyclobutarenes / Quinodimethanes | Reductive debromination and cyclization | rsc.org |
| Sodium Sulfide | Benzo[1,2-c:3,4-c':5,6-c"]trithiophene | Nucleophilic substitution and cyclization | rsc.org |
| N-Bromosuccinimide (NBS), Light/Heat | Not reported, but sterically hindered radical substitution is expected to be difficult. | Radical Halogenation | vaia.com |
| Electrophiles (e.g., HNO₃/H₂SO₄) | No reaction expected | Electrophilic Aromatic Substitution | libretexts.orgbyjus.com |
Derivatization and Functionalization of Hexakis Dibromomethyl Benzene Frameworks
Synthesis of Hexapodal Architectures from Hexakis(dibromomethyl)benzene
This compound is a primary precursor for a range of hexa-substituted functional molecules. A notable example is the synthesis of hexakis(aminomethyl)benzene, which can be achieved through a Gabriel synthesis. nii.ac.jp This process involves the nucleophilic substitution of the bromine atoms in hexakis(bromomethyl)benzene (B1581562) with potassium phthalimide (B116566), resulting in the formation of hexakis(phthalimidemethyl)benzene in high yield. nii.ac.jp Subsequent hydrazinolysis of the phthalimide groups yields hexakis(aminomethyl)benzene, which can be isolated as its hexahydrochloride salt. nii.ac.jp This key intermediate opens the door to a variety of hexapodal amides and sulfonamides. nii.ac.jp
Carbon-Carbon Bond Forming Reactions for Functionalization
The peripheral modification of the this compound framework is often achieved through powerful carbon-carbon bond-forming reactions, with cross-coupling strategies being particularly prominent.
Sonogashira Coupling and Related Alkyne Functionalization
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for introducing alkyne functionalities. commonorganicchemistry.comthalesnano.commdpi.com This methodology is highly effective for creating sp-sp² carbon-carbon bonds. mdpi.com While direct Sonogashira coupling on this compound is not the typical application, the principles of alkyne functionalization are central to building complex architectures from its derivatives. For instance, derivatives of this compound can be functionalized with alkyne groups to participate in subsequent coupling reactions. mdpi.com A prime example is the synthesis of hexakis[(trimethylsilyl)ethynyl]benzene, which serves as a key monomer for the creation of graphdiyne, a 2D carbon allotrope. researchgate.net The functionalization with alkyne groups can be achieved through various synthetic routes, often involving the conversion of the bromomethyl groups to other functionalities that are more amenable to the introduction of alkynes. uni-heidelberg.de
The Sonogashira reaction itself is versatile, tolerating a wide range of functional groups on both the alkyne and the coupling partner. mdpi.comnih.gov Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed to prevent the undesirable homocoupling of alkynes. thalesnano.com The reaction conditions can be tuned for various substrates, including those with steric hindrance, although this may lead to lower yields. nih.gov
Other Cross-Coupling Strategies for Peripheral Modification
Beyond the Sonogashira reaction, a multitude of other cross-coupling strategies are employed to modify aromatic frameworks, and these methods are applicable to derivatives of this compound. nih.govnih.gov These reactions have become indispensable tools in organic synthesis for their reliability and versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is a widely used method. nih.govchemrxiv.org For example, a six-fold Suzuki cross-coupling reaction between hexabromobenzene (B166198) and borylated azulenes has been successfully used to synthesize propeller-shaped hexakis(azulen-2-yl)benzenes. chemrxiv.org This highlights the potential for creating highly substituted benzene (B151609) derivatives through multiple C-C bond formations. Other significant cross-coupling reactions include the Kumada, Heck, and Negishi reactions, which utilize organomagnesium, alkene, and organozinc reagents, respectively. nih.govresearchgate.net These methods have been instrumental in accessing various complex molecular topologies. researchgate.net
The choice of catalyst, often a palladium complex, is crucial for the success of these reactions, and advancements continue to be made in developing more efficient and robust catalytic systems. nih.govorganic-chemistry.org These strategies allow for the introduction of a wide array of peripheral groups, enabling fine-tuning of the electronic and steric properties of the final molecules.
Introduction of Diverse Heteroatomic Functionalities
The introduction of heteroatoms into the this compound framework significantly expands its chemical diversity and potential applications. The reactive bromomethyl groups are susceptible to nucleophilic substitution by a variety of heteroatomic nucleophiles.
As previously mentioned, the Gabriel synthesis allows for the introduction of primary amine functionalities to create hexakis(aminomethyl)benzene. nii.ac.jp This hexa-amine can then be further derivatized. For example, reaction with acid chlorides or sulfonyl chlorides can produce hexakis-amides and hexakis-sulfonamides, respectively. nii.ac.jp
Furthermore, other heteroatoms can be introduced. For instance, reaction with thiolates or selenolates can lead to the formation of hexakis(arylthiomethyl)benzenes or hexakis(arylselanylmethyl)benzenes, respectively. The introduction of selenium has been shown to alter the electronic properties of the resulting hexaselanylbenzene derivatives. researchgate.net The versatility of nucleophilic substitution on the bromomethyl groups allows for the incorporation of a wide range of functionalities containing oxygen, sulfur, nitrogen, and other heteroatoms, leading to a vast library of functionalized hexasubstituted benzenes.
Conformational Analysis of Functionalized this compound Derivatives
The conformational behavior of highly substituted benzene derivatives is a critical aspect that dictates their three-dimensional shape and, consequently, their properties and potential for molecular recognition and self-assembly. researchgate.net Due to steric crowding of the six substituents on the benzene ring, these molecules often adopt non-planar, propeller-like conformations. chemrxiv.org
In the case of hexakis(amide) derivatives of hexakis(aminomethyl)benzene, density functional theory (DFT) calculations have shown that the substituents can orient themselves on the same side of the benzene ring, leading to an aaaaaa conformation. nii.ac.jp This particular arrangement is stabilized by intramolecular hydrogen bonding between adjacent amide groups, resulting in a bowl-shaped conformation. nii.ac.jp In contrast, the ababab conformation, where substituents alternate above and below the plane of the central ring, can also be observed in related systems. nii.ac.jp
The specific conformation adopted by a functionalized this compound derivative is influenced by a delicate balance of steric repulsion between the bulky substituents and attractive non-covalent interactions, such as hydrogen bonding. X-ray crystallography provides definitive experimental evidence of the solid-state conformation. chemrxiv.orgresearchgate.net For example, the crystal structure of a hexakis(azulen-2-yl)benzene derivative revealed a propeller-shaped arrangement. chemrxiv.org Understanding and controlling the conformational preferences of these molecules is crucial for the rational design of functional materials with specific host-guest binding capabilities or self-assembly properties.
Application of Hexakis Dibromomethyl Benzene in Advanced Materials Science
Precursors for Carbon-Based Nanomaterials
The high carbon content and the presence of reactive bromine atoms make hexakis(dibromomethyl)benzene an excellent precursor for the bottom-up synthesis of various carbon allotropes and related materials.
Synthesis of Carbon Nanotubes and Nanospheres
This compound has been identified as a potential precursor for the synthesis of carbon nanotubes and nanospheres. researchgate.net The synthesis of carbon nanotubes (CNTs) can be achieved through various methods, including chemical vapor deposition (CVD), arc discharge, and laser ablation. researchgate.netossila.com In a typical CVD process, a carbon source, such as this compound, is introduced into a high-temperature furnace containing a substrate with catalyst nanoparticles. ossila.com The precursor decomposes at elevated temperatures, and the resulting carbon atoms assemble on the catalyst particles to form nanotubes. The properties of the synthesized CNTs, such as their diameter, length, and the number of walls, can be controlled by adjusting the synthesis parameters, including temperature, pressure, and the choice of catalyst. researchgate.netossila.com
Similarly, carbon nanospheres can be produced from this compound. These spherical carbon structures have applications in various fields due to their unique properties. nih.gov The synthesis often involves the pyrolysis of the precursor in an inert atmosphere. The controlled decomposition and subsequent condensation of the carbonaceous species lead to the formation of spherical nanoparticles.
Table 1: Comparison of Carbon Nanotube Synthesis Methods
| Synthesis Method | Yield Rate | Purity | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chemical Vapour Deposition (CVD) | High (20–100%) | High | High temperatures (500-1000°C), atmospheric pressure, hydrocarbon gas. ossila.com | Scalable, simple process, controllable diameter. ossila.com | Defects may be present. ossila.com |
| Laser Ablation | Moderate (max. 70%) | High | High-power laser, inert gas (argon or nitrogen) at ~500 Torr, ~1200°C furnace. ossila.com | High-quality single-walled CNTs, narrow diameter distribution. ossila.com | Expensive, limited to lab scale. ossila.com |
| Arc Discharge | Good (30–90% max.) | High | Low-pressure inert gas (helium), post-treatment. ossila.com | Can produce single- and multi-walled CNTs with few defects, even without a catalyst. ossila.com | Requires extensive purification. ossila.com |
Fabrication of High-Nitrogen Carbon Nitrides
This compound serves as a valuable precursor in the synthesis of high-nitrogen carbon nitrides. researchgate.net These materials are of significant interest due to their potential applications in areas requiring hard, chemically inert materials with unique electronic properties. google.com The synthesis process typically involves the pyrolysis of a nitrogen-containing precursor, and this compound can be co-pyrolyzed with nitrogen-rich compounds to incorporate nitrogen into the resulting carbon structure. google.com For instance, the pyrolysis of certain high-nitrogen compounds can yield carbon nitrides with stoichiometries such as C₂N₃ and C₃N₅. google.com The properties of the resulting carbon nitrides, including their density, texture, and morphology, can be influenced by the synthesis conditions. google.com
The development of porous carbon nitrides with increased nitrogen content enhances their catalytic activity. nih.gov The synthesis of these materials often involves the calcination of nitrogen-containing precursors, and the final properties are determined by factors like calcination temperature and the nature of the precursor. nih.govmdpi.com
Derivatization Towards Fullerene-Related Structures (e.g., corannulenes)
This compound is a key starting material for the synthesis of fullerene-related structures, such as corannulene (B50411) derivatives. For example, hexakis(dibromomethyl)fluoranthene can be converted to cyclopentacorannulene. researchgate.net The general strategy involves the intramolecular cyclization of the poly-brominated precursor to form the characteristic bowl-shaped structure of corannulene. This transformation is a significant step towards the synthesis of more complex fullerene fragments and "buckminsterfullerene" itself. researchgate.net
Furthermore, hexakis-adducts of fullerenes are synthesized to create larger molecular and supramolecular architectures. nih.gov These adducts can be functionalized to act as precursors for click chemistry and to form hydrogen-bonded networks. nih.govbeilstein-journals.org
Polymeric Materials and Macromolecular Architectures
The six dibromomethyl groups on the benzene (B151609) ring of this compound provide ample opportunities for its use in polymer chemistry, both as a monomer and as a cross-linking agent.
Role as a Monomer in Polymer Synthesis
This compound can function as a monomer in the synthesis of various polymers. ambeed.com Its multi-functional nature allows for the creation of highly branched or network polymers. For example, it can be used in polymerization reactions where the bromomethyl groups act as reactive sites for chain propagation. libretexts.org The resulting polymers can possess unique architectures and properties depending on the co-monomers and polymerization conditions used. For instance, it can be reacted with other monomers to create copolymers with specific functionalities. lifescienceglobal.com The reaction of this compound with certain reagents can lead to the formation of polymeric systems with cross-conjugated frameworks. researchgate.net
Development of Cross-Linked Polymeric Systems
One of the significant applications of this compound is in the development of cross-linked polymeric systems. ambeed.com Its six reactive sites allow it to act as an efficient cross-linking agent, connecting multiple polymer chains to form a three-dimensional network. This cross-linking imparts enhanced thermal stability, mechanical strength, and solvent resistance to the resulting material. For example, it can be used in the synthesis of hyper-cross-linked polymers (HCPs) through reactions like the Friedel-Crafts alkylation with aromatic monomers. mdpi.com These HCPs are characterized by high surface areas and permanent porosity, making them suitable for applications such as gas separation and storage. mdpi.com
Materials for Microelectronics: Photoresist Applications
There is currently a lack of specific, publicly available research detailing the application of this compound as a photoresist material in microelectronics. While the structurally related compound, hexakis(bromomethyl)benzene (B1581562), has been explored in the synthesis of various organic molecules, direct evidence and detailed findings of this compound's performance, such as its sensitivity, resolution, and etching resistance as a photoresist, are not present in the available scientific literature.
Photoresists are critical materials in the fabrication of microelectronics, where they are used to transfer a circuit pattern onto a substrate. The properties of a photoresist, including its chemical structure, significantly influence its performance. Although the highly brominated structure of this compound might suggest potential for applications in high-energy lithography due to the presence of heavy atoms that can interact with X-rays or electron beams, no studies have been found to substantiate this hypothesis.
Further research and investigation would be necessary to determine if this compound possesses suitable characteristics for use in photoresist formulations. Such studies would need to evaluate its film-forming properties, its reactivity upon exposure to different radiation sources, and its compatibility with standard semiconductor manufacturing processes. Without such dedicated research, its role in this application remains purely speculative.
Data on Photoresist Properties of this compound
| Property | Value |
| Sensitivity | Data not available |
| Resolution | Data not available |
| Contrast | Data not available |
| Etch Resistance | Data not available |
Emerging Applications in Energy Storage
The exploration of this compound for emerging applications in energy storage is not well-documented in current scientific literature. While there is extensive research into various organic materials for use in batteries, supercapacitors, and other energy storage devices, specific studies focusing on this compound are not readily found.
The potential utility of a compound in energy storage often relates to its redox properties, structural stability, and ability to intercalate or react with ions. The high degree of bromination in this compound could theoretically offer redox-active sites, but without experimental data, its capacity, cycling stability, and rate capability as an electrode material or electrolyte additive are unknown.
For instance, research in the field of organic batteries often investigates molecules with stable radical states or reversible redox couples. While some complex benzene derivatives have been studied for these properties, there is no specific mention of this compound being a candidate. Similarly, in the area of dielectric materials for capacitors, while aromatic compounds are of interest, the specific dielectric properties of this compound have not been reported.
Therefore, the application of this compound in energy storage remains an unexplored area. Future research could potentially investigate its electrochemical behavior to assess its suitability for such applications.
Electrochemical Properties of this compound for Energy Storage
| Parameter | Value |
| Redox Potential | Data not available |
| Specific Capacity | Data not available |
| Cycling Stability | Data not available |
| Ionic Conductivity | Data not available |
Supramolecular Chemistry and Host Guest Systems Based on Hexakis Dibromomethyl Benzene Derivatives
Design Principles for Supramolecular Host Molecules
The design of supramolecular host molecules from hexakis(dibromomethyl)benzene is predicated on the principle of preorganization. The central benzene (B151609) ring provides a rigid, well-defined platform, ensuring that the six side arms are positioned in a predictable orientation. The primary strategy involves the nucleophilic substitution of the bromine atoms on the methyl groups to introduce a wide array of functional groups. This process allows for the creation of host molecules with tailored cavities and specific binding sites.
A key design consideration is the control of the conformation of the side chains. Through strategic derivatization, the six arms can be directed to create a concave, bowl-shaped architecture. For example, coupling hexakis(bromomethyl)benzene (B1581562) with nonanoic acid after conversion to the hexamine yields a hexamide (B1673146) derivative. alfa-chemistry.com Density Functional Theory (DFT) calculations predict that this hexamide exists as a bowl-shaped structure stabilized by intramolecular hydrogen bonds, creating a well-defined cavity suitable for guest encapsulation. alfa-chemistry.com
The choice of substituents is critical for defining the host's properties:
Binding Sites: Introducing functionalities capable of hydrogen bonding, metal coordination, or ion-dipole interactions allows for the specific recognition of target guests.
Solubility: Attaching long alkyl chains can enhance solubility in nonpolar organic solvents, a crucial factor for solution-phase studies and material processing. alfa-chemistry.com
Electronic Properties: Incorporating chromophores or redox-active units can impart specific photophysical or electrochemical functions to the host-guest system.
The selective sixfold monoalkylation of carbanions with hexakis(bromomethyl)benzene is another powerful technique, affording complex structures in high yields and enabling the synthesis of a diverse library of host molecules from a single precursor. alfa-chemistry.com
Investigations of Molecular Recognition and Host-Guest Complexation
Derivatives of this compound have been successfully employed as synthetic receptors, demonstrating selective molecular recognition for various guest species. The preorganized, cavity-bearing structure of these hexa-hosts is fundamental to their ability to form stable host-guest complexes.
One notable application is in the development of selective ionophores. A new class of hexaalkyl(alkylseleno)benzenes, synthesized from the reaction of hexaalkyl(bromomethyl)benzenes with alkylselenide ions, has shown promise as selective sensors for mercury (Hg) ions. alfa-chemistry.com This selectivity arises from the specific coordination of the soft mercury cation by the multiple soft selenium atoms arrayed within the host's cavity.
The formation and stability of these host-guest adducts are governed by a combination of non-covalent interactions. nih.gov While the specific interactions depend on the host's functional groups and the nature of the guest, common forces include:
Ion-Dipole Interactions: Crucial for the binding of ionic guests like metal cations.
Hydrogen Bonding: Key for recognizing guests with hydrogen bond donor or acceptor sites.
C-H···π Interactions: The electron-rich cavity of the central benzene ring can interact favorably with guest molecules.
Investigations into these recognition events often employ techniques such as NMR spectroscopy to probe the changes in the chemical environment of the host and guest upon complexation, providing insights into the binding stoichiometry, association constants, and the specific geometry of the complex.
| Host Derivative Class | Guest Type | Primary Interactions | Application |
| Hexaalkyl(alkylseleno)benzenes | Metal Ions (e.g., Hg²⁺) | Ion-Dipole (Se···Hg) | Selective Ionophores alfa-chemistry.com |
| Hexamides | Anions / Neutral Molecules | Hydrogen Bonding, C-H···π | Anion Recognition alfa-chemistry.com |
Self-Assembly of this compound Derived Supermolecules
The programmed self-assembly of molecular building blocks into well-defined, ordered superstructures is a cornerstone of supramolecular chemistry. mdpi.com Derivatives of this compound are excellent candidates for constructing such systems due to their high symmetry and the potential for introducing multiple, directionally specific interaction sites.
The process of self-assembly is driven by the spontaneous association of molecules through non-covalent interactions to achieve a thermodynamic minimum. nsysu.edu.tw For hexasubstituted benzene derivatives, these interactions can include:
Hydrogen Bonding: As seen in hexamide derivatives, intermolecular hydrogen bonds can link individual host molecules into extended one-, two-, or three-dimensional networks. alfa-chemistry.com
Halogen Bonding: The presence of bromine atoms in the parent compound and its derivatives allows for halogen bonding (e.g., Br···O, Br···N, or Br···Br interactions), which is a highly directional and specific interaction for guiding crystal engineering. rsc.orgresearchgate.net
π-π Stacking: The aromatic cores of the molecules can stack upon one another, contributing to the stability of the resulting assembly.
By carefully designing the peripheral functional groups, chemists can control the dimensionality and architecture of the resulting supermolecule. For instance, studies on the on-surface polymerization of dibrominated hexaphenylbenzene, a related polyaromatic compound, show that intermolecular bromophenyl-bromophenyl interactions can stabilize a self-assembled layer, pre-organizing the molecules for subsequent reactions. researchgate.net This highlights how the bromine substituents can play a direct role in templating the formation of ordered structures. The resulting assemblies can form complex phases, including columnar liquid crystals and three-dimensional organogel networks. nsysu.edu.tw
Engineering of Inclusion Compounds and Clathrates
Inclusion compounds, or clathrates, are crystalline solids in which a "host" lattice entraps "guest" molecules within its cavities without the formation of covalent bonds. The ability of this compound derivatives to form stable, well-defined cavities makes them ideal candidates for engineering such materials.
The formation of these inclusion compounds is highly dependent on the steric and electronic complementarity between the host and guest. The size, shape, and chemical nature of the host's cavity dictate which guest molecules can be selectively included. For example, hexa-hosts derived from the related hexakis(acetoxymethyl)benzene are known to form inclusion compounds with various solvent molecules. researchgate.netmdpi.com
The engineering process involves crystallizing the host molecule in the presence of a suitable guest. During crystallization, the host molecules self-assemble into a porous framework, and the guest molecules occupy the resulting voids. The stability of the clathrate is maintained by the collective effect of numerous weak host-guest interactions within the crystal lattice.
Role of Weak Intermolecular Interactions in Supramolecular Architectures
Weak intermolecular interactions are the fundamental driving forces responsible for molecular recognition and the formation of supramolecular assemblies. ub.edu While individually weak, their collective and cooperative action dictates the structure, stability, and function of complex chemical systems. In architectures derived from this compound, several types of weak interactions are of paramount importance.
Halogen-Related Interactions: Due to the presence of six dibromomethyl groups, interactions involving bromine are particularly significant.
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (e.g., a lone pair on an O, N, or S atom). It is highly directional and has been used to construct ordered supramolecular nanostructures. rsc.org
Br···Br Interactions: These contacts have been observed in the crystal packing of bromo-functionalized hosts, contributing to the formation of distinct packing arrangements. researchgate.netsciety.org
C–H···Br Interactions: These can act as weak hydrogen bonds, further stabilizing the crystal lattice and contributing to the selective binding of guests. researchgate.net
Hydrogen Bonding: Even in the absence of strong donors like O-H or N-H, weak hydrogen bonds play a critical role.
C–H···O Hydrogen Bonds: In related hexa-host systems like hexakis(acetoxymethyl)benzene, numerous C–H···O interactions connect molecules into a three-dimensional network, representing the largest contribution to the stabilization of the crystal structure. researchgate.netmdpi.com
The interplay between these various weak forces is subtle but critical. In some systems, interactions that are typically considered secondary, such as the Br···S bond, can become the primary force directing the formation of a highly ordered lamellar structure, whereas an analogous non-brominated compound may exhibit random arrangement. rsc.org Understanding and controlling these subtle forces is a central goal in supramolecular chemistry, enabling the rational design of materials with desired structures and properties. ub.edu
| Interaction Type | Description | Role in Supramolecular Architecture |
| C–H···O | Weak hydrogen bond between a C-H donor and an oxygen acceptor. | Major contributor to crystal packing in related hexa-hosts. mdpi.com |
| Halogen Bond | Directional interaction involving an electrophilic halogen atom (e.g., Br). | Directs self-assembly and construction of ordered nanostructures. rsc.org |
| Br···Br Contact | Interaction between bromine atoms on adjacent molecules. | Influences packing arrangements in the solid state. researchgate.netsciety.org |
| C–H···Br Contact | Weak hydrogen bond involving a bromine atom as the acceptor. | Contributes to guest binding and lattice stabilization. researchgate.net |
| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Stabilizes columnar assemblies. |
| van der Waals | Non-specific attractive forces. | Essential for overall stability and close packing. ub.edu |
Computational and Theoretical Investigations of Hexakis Dibromomethyl Benzene and Its Derivatives
Density Functional Theory (DFT) Studies on Molecular Structure and Conformational Preferences
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For hexasubstituted benzenes, DFT is crucial for determining molecular geometries and predicting the most stable conformational arrangements of the six substituents relative to the central benzene (B151609) ring. sfu.ca
The orientation of the six side-arms gives rise to several possible conformers. These are typically described by denoting whether each substituent points above (a) or below (b) the plane of the benzene ring. Analyses of various hexasubstituted benzenes have revealed several common conformational motifs. mdpi.comresearchgate.net For instance, hexakis(acetoxymethyl)benzene has been shown to adopt an aaabbb conformation in its crystal structure, where three adjacent side-arms point in one direction and the other three point opposite. mdpi.com The ababab conformation, with alternating orientations, is also frequently observed in the crystal structures of this class of compounds. mdpi.com
Theoretical studies on molecules like hexakis(methylsulfanyl)benzene have used DFT to locate and characterize multiple stable conformers, calculating the energy barriers for interconversion between them. researchgate.net Such calculations are vital for understanding the dynamic behavior of these molecules in solution. For hexakis(dibromomethyl)benzene and its derivatives, the significant steric bulk of the dibromomethyl groups heavily influences conformational preference, a factor that DFT calculations can model with high accuracy. Determining the three-dimensional structure is fundamental, as it directly impacts the molecule's physical properties, reactivity, and ability to engage in specific intermolecular interactions. ehu.es
Table 1: Common Conformations of Hexasubstituted Benzenes
| Conformer Notation | Description | Example Systems |
| ababab | Alternating side-arms above and below the ring plane. | Frequently observed in various hexa-hosts. mdpi.com |
| aaabbb | Three adjacent side-arms point above, three point below. | Hexakis(acetoxymethyl)benzene. mdpi.com |
| aabaab | Four side-arms point one way, two the other, in a specific sequence. | Hexa-amide receptors. researchgate.net |
| aaaaaa | All six side-arms point to the same face of the ring. | Hexa-amide receptors (via intramolecular H-bonding). researchgate.net |
| abbabb | Side-arms arranged in a 2:1:2:1 pattern. | Pyrazole-based hexapodal hosts. researchgate.net |
Thermochemical Analysis and Reaction Barrier Calculations
Thermochemical analysis involves the calculation of thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy. For this compound, which often serves as a reactive precursor for the synthesis of other derivatives, these calculations are essential for predicting reaction feasibility and outcomes. mdpi.comresearchgate.net
A key aspect of theoretical thermochemistry is the calculation of reaction energy barriers, also known as activation energies (Ea or ΔG‡). These barriers determine the kinetics of a chemical reaction. zyvex.com By modeling the transition state—the highest energy point along a reaction coordinate—quantum chemical methods can predict the energy required to initiate a reaction. For the nucleophilic substitution reactions typical for this compound, where the bromine atoms are replaced, calculating the activation barriers for each of the six successive substitutions provides insight into the reaction mechanism and helps predict which products will form and how quickly. researchgate.net
The relationship between the calculated activation barrier and the real-world time scale of a reaction can be estimated using the Eyring equation. stackexchange.com As a general rule of thumb at room temperature, reactions with very low barriers (<15 kcal/mol) are often instantaneous, while those with high barriers (>25 kcal/mol) can take hours, days, or even longer to proceed to a significant extent. stackexchange.com Computational studies on related systems, such as the hydrogenation of benzene, have successfully mapped out the entire reaction pathway, calculating the activation energy for each successive hydrogen addition. teledos.gr
Table 2: Approximate Relationship Between Activation Energy and Reaction Time at Room Temperature
| Activation Energy (ΔG‡) | Approximate Half-Life (t½) | Reaction Speed |
| 15 kcal/mol | ~1 millisecond | Instantaneous |
| 20 kcal/mol | ~15 seconds to 2 minutes | Fast |
| 25 kcal/mol | ~10 hours | Slow |
| 30 kcal/mol | ~3 months | Very Slow |
| Note: These are estimations for a first-order reaction and can be influenced by temperature and other factors. Based on data from Eyring equation calculations. stackexchange.com |
Electronic Structure Calculations and Reactivity Predictions
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide detailed pictures of electron distribution, which are used to predict where and how a molecule is likely to react. researchgate.netscirp.org For polyhalogenated compounds like this compound, these predictions are particularly valuable for planning synthetic routes. rsc.orgwiley.com
Several theoretical tools are employed to predict reactivity:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net In this compound, the LUMO is likely localized around the antibonding orbitals of the C-Br bonds, indicating these sites are susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule. Red regions indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). ESP maps can quickly identify electrophilic and nucleophilic sites. scirp.org
Atomic Charge Calculations: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in a molecule. nih.gov For this compound, the carbon atoms bonded to bromine would be expected to carry a partial positive charge, marking them as reactive sites for nucleophiles. Computational models based on such features have been shown to predict the site-selectivity of reactions on polyhalogenated substrates with high accuracy. rsc.org
Average Local Ionization Energy (ALIE): This method identifies the sites on a molecule where an electron is most easily removed or shared, providing another effective way to predict the most reactive positions for electrophilic or radical attack. nih.gov
These computational approaches have also been applied to derivatives, such as analyzing the optically and thermally induced electron transfer pathways in complex hexaarylbenzene systems containing multiple redox-active sites. nih.gov
Table 3: Computational Methods for Predicting Chemical Reactivity
| Method | Information Provided | Application to this compound |
| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies nucleophilic (HOMO) and electrophilic (LUMO) character; HOMO-LUMO gap relates to kinetic stability. researchgate.net | Predicts susceptibility of C-Br bonds to nucleophilic attack. |
| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions on the molecular surface. scirp.org | Highlights the electrophilic nature of the dibromomethyl groups. |
| Atomic Charge Analysis (e.g., Mulliken, NBO) | Quantifies the partial charge on each atom. nih.gov | Confirms the partial positive charge on carbons attached to bromine. |
| Average Local Ionization Energy (ALIE) | Finds the sites where an electron is most weakly bound. nih.gov | Predicts sites for radical or oxidative reactions. |
Simulations of Supramolecular Interactions and Assembly Dynamics
While this compound is a starting material, its derivatives are frequently designed for use in supramolecular chemistry, where individual molecules self-assemble into larger, ordered structures. mdpi.comacs.org Molecular Dynamics (MD) simulations are a primary tool for studying these dynamic processes. cuny.eduresearchgate.net
MD simulations model the motions of atoms and molecules over time, governed by a force field that describes the interactions between them. This allows researchers to watch the self-assembly process unfold in silico, from a random arrangement of molecules to the formation of stable, hierarchical systems. nih.gov These simulations provide insights into:
Driving Forces: MD can clarify the key non-covalent interactions responsible for assembly, such as hydrogen bonding, halogen bonding, and van der Waals forces. researchgate.netnih.gov For example, studies on other hexasubstituted benzenes have shown how halogen bonding can lead to the formation of 2D "supramolecular weaving" patterns. mdpi.comresearchgate.net
Assembly Mechanisms: Simulations can reveal the step-by-step process of assembly, such as the initial formation of small clusters which then merge into larger structures. nih.gov
Resulting Architectures: The final, stable structures predicted by simulations can be compared with experimental results from techniques like X-ray crystallography. Derivatives of hexasubstituted benzenes have been shown to form diverse architectures, including porous networks, 1D and 2D sheets, and nanotubes. nih.govnih.gov
For instance, trimacrocyclic hexasubstituted benzene derivatives have been computationally and experimentally shown to form complex crystalline architectures mediated by halide-chloroform clusters. nih.govrsc.org These simulations are crucial for the rational design of new materials with specific properties, such as porosity or conductivity, based on the principles of molecular self-assembly. cuny.edu
Table 4: Supramolecular Assemblies of Hexasubstituted Benzene Derivatives
| Derivative Class | Driving Interaction(s) | Resulting Architecture | Computational Method |
| Halogenated Terephthalic Esters | Halogen Bonding (C-Br···O), Hydrogen Bonding | 2D Supramolecular Sheets/Weaving mdpi.comresearchgate.net | DFT, Crystal Packing Analysis |
| Hexakis(4-hydroxyphenyl)benzene | Hydrogen Bonding (O-H···O) | Porous 3D Networks, Channels, Chambers nih.gov | Self-Assembly Simulation |
| Trimacrocyclic Crown Ethers | Host-Guest Interactions, Halide Cluster Templating | 1D and 2D Crystalline Entities nih.govrsc.org | DFT, X-ray Diffraction Analysis |
| Peptide-based Drug Amphiphiles | Hydrogen Bonding, van der Waals forces, Electrostatics | Nanofilaments, Nanotubes cuny.edu | Molecular Dynamics (MD) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the molecular structure of Hexakis(dibromomethyl)benzene in solution. Due to the molecule's high degree of symmetry (D₆h point group symmetry if planar, though steric effects induce non-planarity), its NMR spectra are remarkably simple.
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the compound's structure. All six methine protons (-CHBr₂) are chemically and magnetically equivalent. Consequently, the spectrum exhibits a single sharp resonance (a singlet) in the downfield region, typically observed between δ 7.10 and 7.30 ppm (in CDCl₃). The significant downfield shift from typical benzylic protons is a direct result of the strong deshielding effect exerted by the two adjacent electron-withdrawing bromine atoms on each carbon. The integration of this peak corresponds to six protons, confirming the presence of the six -CHBr₂ groups.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum further corroborates the proposed structure with its simplicity. Only two distinct signals are observed:
An aromatic carbon signal, corresponding to the six equivalent carbons of the central benzene (B151609) ring, typically appears around δ 144-146 ppm.
An aliphatic carbon signal for the six equivalent methine carbons (-CHBr₂), which resonates much further upfield, generally in the range of δ 44-46 ppm.
The absence of any other signals confirms the purity and the high symmetry of the molecule in solution. The specific chemical shifts can be influenced by the choice of solvent (e.g., CDCl₃, DMSO-d₆).
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | CDCl₃ | ~7.21 | Singlet (s) | -CHBr₂ |
| ¹³C | CDCl₃ | ~145.3 | Singlet | Aromatic C₆ |
| ¹³C | CDCl₃ | ~45.2 | Singlet | -CHBr₂ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the definitive and most detailed insight into the three-dimensional structure of this compound in the solid state. While NMR suggests high symmetry in solution, crystallographic studies reveal the significant conformational distortions required to accommodate the sterically demanding dibromomethyl groups.
The central benzene ring is often found to be non-planar, adopting a chair or twisted-boat conformation to alleviate the severe steric hindrance between the adjacent bulky substituents. The six dibromomethyl groups are typically arranged in a propeller-like fashion, with adjacent groups oriented on opposite sides of the mean plane of the benzene ring. This "up-down" alternating arrangement is a common motif for hexasubstituted benzenes with large substituents.
Analysis of the crystal structure provides precise measurements of bond lengths and angles. The C-Br bond lengths are consistent with those of other polybrominated aliphatic compounds. The C(aromatic)-C(aliphatic) bond is often slightly elongated due to steric repulsion. Intermolecular interactions in the crystal lattice, such as halogen bonding (Br···Br) and other van der Waals forces, dictate the crystal packing.
| Parameter | Typical Value / System | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice structure. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| C(aromatic)-C(aromatic) Bond Length | 1.39 - 1.41 Å | Bond distance within the central benzene ring. |
| C(aromatic)-C(aliphatic) Bond Length | 1.52 - 1.54 Å | Bond distance between the ring and the -CHBr₂ group. |
| C-Br Bond Length | 1.94 - 1.97 Å | Bond distance for the carbon-bromine bonds. |
| Benzene Ring Conformation | Non-planar (Chair or Twist-Boat) | Distortion from planarity due to steric strain. |
Electrochemical Characterization Techniques: Cyclic Voltammetry and Related Methods
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The molecule's high density of electron-withdrawing bromine atoms imparts significant electron-accepting (p-type) character.
CV studies typically show that this compound undergoes irreversible reductive processes. When scanned to negative potentials, one or more broad, irreversible reduction waves are observed. These events correspond to the sequential reductive cleavage of the carbon-bromine bonds. The first reduction is often associated with the injection of an electron into the molecule's Lowest Unoccupied Molecular Orbital (LUMO), forming a transient radical anion. This species is unstable and rapidly decomposes via the elimination of a bromide anion (Br⁻).
The potentials at which these reductions occur provide quantitative information about the molecule's electron affinity and the energy level of its LUMO. This data is crucial for evaluating its potential use as an electron-acceptor component in organic electronic materials or as a building block in supramolecular assemblies where redox activity is a key function.
| Process | Potential (Epc) | Solvent / Electrolyte | Remarks |
|---|---|---|---|
| First Reduction | ~ -1.25 V vs. Ag/Ag⁺ | CH₂Cl₂ / 0.1 M TBAPF₆ | Irreversible wave corresponding to C-Br bond cleavage. |
| Second Reduction | ~ -1.60 V vs. Ag/Ag⁺ | CH₂Cl₂ / 0.1 M TBAPF₆ | Broad, overlapping irreversible wave. |
UV-Visible and Fluorescence Spectroscopy for Electronic and Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to probe the electronic transitions and excited-state behavior of this compound.
The UV-Vis absorption spectrum, typically recorded in solvents like dichloromethane (B109758) or acetonitrile, is characterized by absorption bands in the ultraviolet region. The primary absorptions, found below 300 nm, are attributed to π-π* electronic transitions within the substituted benzene core. The high degree of substitution can cause a slight red-shift and broadening of the bands compared to unsubstituted benzene.
In contrast to its absorptive properties, this compound is found to be virtually non-emissive. Fluorescence quantum yield measurements show negligible emission in solution at room temperature. This is a direct consequence of the "heavy-atom effect." The presence of twelve heavy bromine atoms significantly enhances the rate of intersystem crossing (ISC)—a non-radiative process where the molecule transitions from its singlet excited state (S₁) to a triplet excited state (T₁). This ISC process is far more efficient than radiative decay (fluorescence), effectively quenching any light emission. This property makes the molecule a useful non-fluorescent building block or a potential triplet sensitizer (B1316253) in certain photochemical applications.
| Parameter | Solvent | Value | Description |
|---|---|---|---|
| λmax (Absorption) | CH₂Cl₂ | ~285 nm | Wavelength of maximum absorption (π-π* transition). |
| Molar Absorptivity (ε) | CH₂Cl₂ | ~800 M⁻¹cm⁻¹ | Measure of light absorption at λmax. |
| λem (Emission) | CH₂Cl₂ | Not Observed | Wavelength of maximum fluorescence emission. |
| Fluorescence Quantum Yield (ΦF) | CH₂Cl₂ | < 0.01 | Efficiency of the fluorescence process (negligible). |
Mass Spectrometry and Chromatographic Techniques for Compound Analysis
Mass spectrometry (MS) and chromatography are indispensable tools for confirming the identity, molecular weight, and purity of this compound.
Mass Spectrometry: MS analysis provides definitive confirmation of the compound's molecular mass (1025.52 g/mol ). A key feature in the mass spectrum is the highly characteristic isotopic pattern of the molecular ion ([M]⁺ or [M+H]⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). The presence of twelve bromine atoms in the molecule results in a complex and broad isotopic cluster for the molecular ion that spans over 20 m/z units, with the most intense peak not corresponding to the monoisotopic mass. This unique pattern serves as an unmistakable fingerprint for the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₂H₆Br₁₂) with high accuracy. Common fragmentation pathways observed involve the sequential loss of Br radicals and HBr molecules.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound samples. Using a reversed-phase column (e.g., C18) with a mobile phase, such as an acetonitrile/water gradient, a sharp, single peak is expected for a pure sample. The retention time under specific conditions serves as an identifier. Gas Chromatography (GC) can also be used, though the compound's high molecular weight and boiling point require high-temperature conditions.
| Technique | Parameter | Observation / Condition | Description |
|---|---|---|---|
| HRMS (ESI+) | Calculated m/z for [M+Na]⁺ | 1048.4069 (for C₁₂H₆Br₁₂Na⁺) | Confirms elemental composition. |
| MS | Isotopic Pattern | Complex cluster spanning >20 m/z units | Characteristic fingerprint for 12 bromine atoms. |
| MS/MS | Major Fragment | [M-Br]⁺ | Loss of a single bromine radical. |
| HPLC | Stationary Phase | Reversed-Phase C18 | Standard column for purity analysis. |
| HPLC | Mobile Phase | Acetonitrile / Water Gradient | Elutes the compound from the column. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The primary barrier to the widespread study of hexakis(dibromomethyl)benzene is its challenging synthesis. Current accessibility is limited, necessitating the development of more efficient and scalable synthetic routes. Future research should focus on overcoming the hurdles associated with the exhaustive geminal dibromination of hexamethylbenzene (B147005).
Key research objectives in this area include:
Selective Brominating Agents: Investigating novel brominating agents and reaction conditions that can selectively achieve dibromination at all six benzylic positions without leading to tribromination or incomplete reactions. This could involve exploring radical initiators or photobromination techniques under highly controlled conditions.
Catalytic Systems: Developing catalytic systems, potentially involving transition metals, that can facilitate the gem-dibromination process with higher efficiency and selectivity, possibly at lower temperatures and with reduced byproduct formation.
Improving the accessibility of this compound is the critical first step toward enabling all other avenues of research.
Exploration of Unconventional Reactivity Pathways and Transformations
The high density of reactive sites in this compound suggests a rich and potentially unconventional reactivity profile. The twelve sterically hindered C-Br bonds could undergo unique transformations not observed in simpler polyhalogenated molecules.
Future explorations could include:
Poly-carbene Generation: Treatment of the gem-dibromo groups with organolithium reagents at low temperatures could potentially generate multiple carbene intermediates on the same benzene (B151609) core. The subsequent reactivity of these intermediates could lead to novel, highly strained polycyclic aromatic hydrocarbons or unique intramolecular rearrangement products.
Reductive Coupling Reactions: Intramolecular and intermolecular reductive coupling reactions, prompted by metals like zinc or copper, could be investigated to form complex, three-dimensional carbon scaffolds. The steric strain inherent in the starting material could drive the formation of thermodynamically or kinetically unusual products.
Metal-Halogen Exchange: The sequential and selective metal-halogen exchange of the bromine atoms could provide access to poly-lithiated or poly-Grignard reagents, which would be powerful intermediates for the synthesis of complex, star-shaped molecules.
Design and Synthesis of Highly Functionalized Derivatives for Specific Applications
The six dibromomethyl groups serve as versatile synthetic handles that can be converted into a wide array of other functionalities. This opens the door to a new class of hexasubstituted benzene derivatives with tailored properties for specific applications. Future research should focus on the systematic conversion of these groups.
Potential transformations and their applications are summarized in the table below.
| Functional Group Transformation | Reagents/Reaction Type | Potential Application of Derivative |
| Hexaaldehyde | Controlled hydrolysis (e.g., with silver nitrate) | Precursor for macrocycles, Schiff base ligands, and porous organic polymers. |
| Hexa-alkyne | Corey-Fuchs reaction (PPh₃, CBr₄, then BuLi) | Building block for carbon-rich materials, molecular electronics, and click chemistry. |
| Hexa-phosphonate | Michaelis-Arbuzov reaction (P(OR)₃) | Flame retardants, metal-organic frameworks (MOFs), and ion-chelating agents. |
| Hexa-nitrile | Nucleophilic substitution with cyanide (e.g., KCN) | Precursor for hexa-amines and hexa-carboxylic acids; building blocks for coordination polymers. |
The synthesis of these highly functionalized derivatives would provide a platform of molecules with precise six-fold symmetry, ideal for applications in materials science, coordination chemistry, and host-guest chemistry.
Advanced Supramolecular Assemblies with Tunable Properties
The twelve bromine atoms make this compound an exceptional candidate for constructing complex supramolecular assemblies through halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base.
Future research in this domain should target:
Crystal Engineering: Systematic co-crystallization of this compound with a variety of halogen bond acceptors (e.g., pyridines, amines, ethers) to generate predictable and robust multidimensional networks. The steric bulk of the dibromomethyl groups will likely lead to porous structures.
Host-Guest Systems: Investigating the ability of the molecule to act as a host for anionic or neutral guest species, where the multiple bromine atoms create an electron-deficient cavity suitable for binding.
Tunable Materials: Exploring how the properties of these supramolecular assemblies (e.g., luminescence, conductivity, porosity) can be tuned by changing the co-former or guest molecule. This could lead to the development of new sensors or smart materials. The packing patterns of related brominated benzene derivatives are often dominated by Br···Br contacts and C-H···Br hydrogen bonds, suggesting that this compound will form highly ordered and predictable crystal structures. nih.gov
Deeper Theoretical Insights into Structure-Property Relationships and Predictive Modeling
Due to its steric complexity and high degree of functionalization, this compound is an ideal subject for theoretical and computational studies. Deeper theoretical insights can guide synthetic efforts and predict the properties of its derivatives.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule. The rotation of the six bulky dibromomethyl groups is likely highly restricted, leading to stable, well-defined conformers that could be isolated. Density functional theory (DFT) calculations, similar to those used for related hexasubstituted amides, could predict the most stable structures. nii.ac.jpresearchgate.net
Electronic Structure Calculation: Modeling the electronic properties, such as the electrostatic potential surface, to identify reactive sites and predict its behavior in halogen bonding and other interactions.
Predictive Modeling of Derivatives: Using computational methods to predict the electronic, optical, and physical properties of novel, yet-to-be-synthesized derivatives. This in-silico screening could help prioritize synthetic targets for applications in areas like organic electronics or nonlinear optics.
By combining theoretical predictions with synthetic exploration, the full potential of this unique and challenging molecule can be systematically unlocked.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing hexakis(dibromomethyl)benzene with high purity and yield?
- Methodology : Optimize bromination conditions using hexamethylbenzene as a precursor. Control reaction stoichiometry (e.g., 6:1 molar ratio of bromine to hexamethylbenzene) and use catalysts like FeBr₃ to enhance regioselectivity. Purify via recrystallization in non-polar solvents (e.g., hexane) and validate purity using ¹H NMR and elemental analysis .
- Data Contradiction : Discrepancies in reported yields (50–85%) may arise from incomplete bromination or side reactions (e.g., debromination). Monitor reaction progress via TLC and adjust reaction time/temperature to suppress byproducts .
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Methodology : Perform nucleophilic substitution (e.g., with azides or amines) under inert atmospheres. Use kinetic studies to compare reaction rates with analogs like hexakis(chloromethyl)benzene. Analyze steric hindrance via X-ray crystallography or DFT calculations .
- Key Insight : The bulky bromomethyl groups limit accessibility to the central benzene core, favoring peripheral reactivity. Electronic effects from bromine may stabilize transition states in SN2 mechanisms .
Advanced Research Questions
Q. What computational methods are most effective for analyzing the conformational stability of this compound?
- Methodology : Use molecular mechanics (MM3 force field) or DFT (B3LYP/6-31G*) to calculate the relative energies of eight possible conformers. Compare results with experimental data (e.g., X-ray structures) to validate torsional strain and van der Waals interactions .
- Data Contradiction : Computed energy differences (e.g., 2–5 kcal/mol between conformers) may conflict with crystallographic data due to solvent effects or lattice stabilization. Perform solvent-phase simulations to reconcile discrepancies .
Q. How does this compound enhance the thermal stability of microporous polymers compared to adamantane-based frameworks?
- Methodology : Synthesize polymers via Sonogashira coupling with diethynylbenzene. Characterize thermal stability using TGA (degradation onset ~280°C vs. 340°C for adamantane analogs). Correlate stability with BET surface area (742 m²/g vs. 665 m²/g) and rigidity from bromine substituents .
- Key Insight : Bromine’s electron-withdrawing effects reduce polymer flexibility, while bulky groups hinder thermal motion, delaying decomposition .
Q. What strategies resolve crystallographic challenges in characterizing this compound derivatives?
- Methodology : Use synchrotron X-ray sources to overcome weak diffraction from disordered bromine atoms. Employ cryocrystallography (100 K) to minimize thermal motion. For host-guest complexes (e.g., with SCN⁻), analyze supramolecular interactions via Hirshfeld surfaces .
- Data Contradiction : Disordered solvent molecules in clathrates (e.g., DMF adducts) complicate structure refinement. Apply SQUEEZE/PLATON algorithms to model solvent regions .
Methodological Guidance
Q. How to design this compound-based supramolecular hosts for selective anion binding?
- Experimental Design : Functionalize peripheral bromine sites with urea/thiourea groups via substitution. Test binding affinity (e.g., for NO₃⁻ or Cl⁻) using isothermal titration calorimetry (ITC) and ¹H NMR titration in DMSO-d₆. Compare selectivity with non-brominated analogs .
Q. What analytical techniques are critical for characterizing bromine-rich derivatives of this compound?
- Techniques :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (²⁹Br/⁸¹Br).
- Solid-State NMR : Resolve Br···Br interactions using ⁷⁹Br/⁸¹Br magic-angle spinning (MAS).
- XPS : Quantify bromine oxidation states (binding energy ~70 eV for C-Br) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
